molecular formula C9H15IN2O B2719035 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole CAS No. 1855951-15-3

1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole

Cat. No. B2719035
CAS RN: 1855951-15-3
M. Wt: 294.136
InChI Key: SCWJNCMUXVMLEW-UHFFFAOYSA-N
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Description

1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a pyrazole derivative that has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been shown to increase the acetylation of histones, which can lead to changes in gene expression.

Advantages And Limitations For Lab Experiments

One advantage of using 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potential to inhibit specific enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, it has been shown to have anti-cancer and anti-inflammatory activity, making it a potential therapeutic agent. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments and limit its use in vivo.

Future Directions

There are several future directions for the study of 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and identify its molecular targets. Furthermore, it could be studied for its potential use as a fluorescent probe for imaging applications. Finally, the synthesis method could be optimized to produce higher yields and purity of the compound.

Synthesis Methods

1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been synthesized using different methods, including the reaction of 1-butyl-3-(methoxymethyl)-1H-pyrazole with iodine and sodium azide. Another synthesis method involves the reaction of 1-butyl-3-(methoxymethyl)-1H-pyrazole with iodine and potassium carbonate. These methods have been optimized to produce high yields of the compound, and the purity has been confirmed using various analytical techniques.

Scientific Research Applications

1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of research. It has been investigated for its anti-cancer activity, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory activity, where it has been shown to reduce inflammation in animal models. Furthermore, it has been investigated for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

1-butyl-4-iodo-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-3-4-5-12-6-8(10)9(11-12)7-13-2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWJNCMUXVMLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole

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